molecular formula C8H5F3O3 B12395125 4-Trifluoromethoxybenzoic Acid-D4

4-Trifluoromethoxybenzoic Acid-D4

Cat. No.: B12395125
M. Wt: 210.14 g/mol
InChI Key: RATSANVPHHXDCT-RHQRLBAQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzoic acid-d4 typically involves the deuteration of 4-(Trifluoromethoxy)benzoic acid. One common method includes the reaction of 4-(Trifluoromethoxy)benzonitrile with deuterated water (D2O) under acidic conditions to yield the deuterated acid . The reaction conditions often require a catalyst and controlled temperature to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of 4-(Trifluoromethoxy)benzoic acid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped to handle deuterated compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzoic acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Trifluoromethoxy)benzoic acid-d4 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzoic acid-d4 involves its incorporation into biological systems where it acts as a stable isotope tracer. The deuterium atoms provide a distinct mass difference, allowing for precise tracking using mass spectrometry. This helps in understanding the metabolic pathways and pharmacokinetics of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)benzoic acid-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in tracking and studying metabolic processes. This makes it particularly valuable in drug development and pharmacokinetic studies .

Properties

Molecular Formula

C8H5F3O3

Molecular Weight

210.14 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i1D,2D,3D,4D

InChI Key

RATSANVPHHXDCT-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC(F)(F)F)[2H]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(F)(F)F

Origin of Product

United States

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